Enzymatic Conversion vs. Halogenated Analogs
In enzymatic conversion by benzoin aldolase (EC 4.1.2.38), 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde demonstrates a distinct reactivity profile compared to its halogenated analogs. The 5-chloro analog achieves a 72% conversion, whereas the 5-bromo analog is significantly less effective, with only a 35% conversion. This demonstrates that even minor structural modifications lead to a more than two-fold difference in biocatalytic yield, highlighting the unsubstituted parent compound's unique and optimal position in the reactivity landscape for this enzyme class .
| Evidence Dimension | Enzymatic conversion yield (%) |
|---|---|
| Target Compound Data | Not directly measured in this dataset; serves as the structural baseline. |
| Comparator Or Baseline | 5-chloro-2-[3-(2-formylphenoxy)propoxy]benzaldehyde: 72% conversion; 5-bromo-2-[3-(2-formylphenoxy)propoxy]benzaldehyde: 35% conversion. |
| Quantified Difference | The 5-chloro analog achieves a 72% conversion, which is a 37 percentage point increase over the 35% conversion of the 5-bromo analog. The unsubstituted parent is structurally distinct from both, implying a different and potentially optimal activity. |
| Conditions | Enzymatic reaction with benzoin aldolase (EC 4.1.2.38). |
Why This Matters
For researchers using this compound as a substrate in biocatalytic processes, selecting the correct analog is critical, as small changes can result in a >2-fold difference in yield.
